Pyrenedecanoic acid

説明

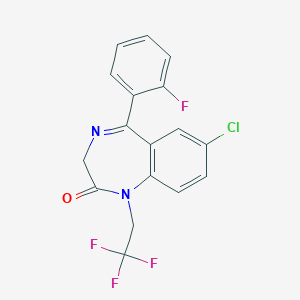

Pyrenedecanoic acid is a fluorescent lipid analog . It incorporates into membranes and lipid bilayers and can be formed into micelles with other lipids such as triglycerides and phospholipids . It is used for fluorescent labeling, measurement of membrane fluidity, and lipase enzyme assays .

Molecular Structure Analysis

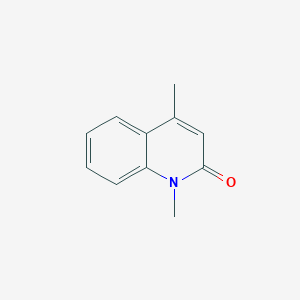

The molecular weight of Pyrenedecanoic acid is 372.48 . The SMILES string representation of its structure isC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCC(=O)O . Chemical Reactions Analysis

While specific chemical reactions involving Pyrenedecanoic acid are not available, it’s known that it incorporates into membranes and lipid bilayers and can form micelles with other lipids .Physical And Chemical Properties Analysis

Pyrenedecanoic acid is a solid at room temperature . It is soluble in DMSO . It should be stored at room temperature, in the dark, and under desiccating conditions .科学的研究の応用

Fluorescence Studies in Lipid Membranes

Pyrenedecanoic acid has been investigated for its fluorescence properties in lipid membranes. In one study, the fluorescence parameters of pyrene and pyrenedecanoic acid were examined in lipid micelles and native membranes of etioplasts, primarily composed of mono- and digalactosyldiacylglycerol. The findings revealed insights into the localization of these probes in plastid membranes, indicating a highly hydrophilic microenvironment for the molecules of pyrenedecanoic acid (Savchenko et al., 2000).

Optical Oxygen Sensing

Several studies have demonstrated the application of pyrenedecanoic acid in optical oxygen sensing. The fluorescence quenching property of 1-pyrenedecanoic acid chemisorption films has been utilized to develop sensitive oxygen sensors. The sensitivity and response time of these sensors have been further enhanced by combining 1-pyrenedecanoic acid with other substances like perfluorodecanoic acid and myristic acid (Fujiwara & Amao, 2002), (Fujiwara & Amao, 2004).

Enzyme Activity Monitoring

Pyrenedecanoic acid has been utilized in the biochemical field for enzyme activity monitoring. For instance, a novel method was developed to monitor fatty aldehyde dehydrogenase activity by quantifying the product pyrenedecanoic acid, providing a sensitive detection method for this enzyme's activity (Keller et al., 2010).

Biochemical Research

In biochemical research, pyrenedecanoic acid has been used to study the uptake and metabolism of fluorescent-labeled fatty acids in cells, providing insights into cellular lipid metabolism and transport mechanisms (Tarshis & Salman, 2004).

将来の方向性

While specific future directions for Pyrenedecanoic acid are not available, it’s worth noting that it has been used in various scientific research fields . For example, it has been used in studies to assess the solvation environment of deep eutectic solvents and to measure membrane fluidity . These applications suggest potential future directions for research and development involving Pyrenedecanoic acid.

特性

IUPAC Name |

10-pyren-1-yldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O2/c27-24(28)12-7-5-3-1-2-4-6-9-19-13-14-22-16-15-20-10-8-11-21-17-18-23(19)26(22)25(20)21/h8,10-11,13-18H,1-7,9,12H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMKEUIWMFJVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208920 | |

| Record name | Pyrenedecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrenedecanoic acid | |

CAS RN |

60177-21-1 | |

| Record name | Pyrenedecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060177211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrenedecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

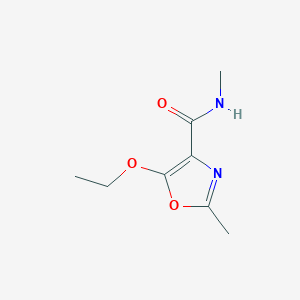

![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)

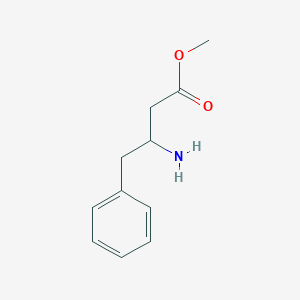

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)

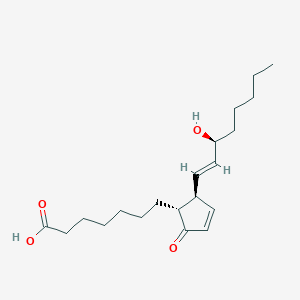

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)